Eupalinolide O

Anti‑inflammation Nitric oxide inhibition Macrophage assay

Eupalinolide O is a naturally occurring sesquiterpene lactone isolated from Eupatorium lindleyanum, belonging to the eupalinolide family of compounds. It features an unusual oxygen bridge pattern that differentiates it from simpler germacranolide-type sesquiterpenes.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
Cat. No. B10831785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide O
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+/t17?,18-,19?,20+/m1/s1
InChIKeyMAIWERGSXNNKMK-NGHBZJCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eupalinolide O: A Structurally Distinct Sesquiterpene Lactone with Quantified Anti-inflammatory and Cytotoxic Profiles


Eupalinolide O is a naturally occurring sesquiterpene lactone isolated from Eupatorium lindleyanum, belonging to the eupalinolide family of compounds [1]. It features an unusual oxygen bridge pattern that differentiates it from simpler germacranolide-type sesquiterpenes [1]. Basic physicochemical characterization includes a molecular formula of C20H26O7 and a melting point range of 168–170 °C [1].

Why Eupalinolide O Cannot Be Replaced by Other Eupalinolides or Sesquiterpene Lactones: Evidence of Non-Overlapping Activity Profiles


Within the eupalinolide family, even single stereochemical or oxygenation changes lead to >3‑fold differences in bioactivity [1]. Generic substitution with more abundant analogs such as eupalinolide A or B would miss the specific potency window of eupalinolide O, particularly in NO inhibition and HepG2 cytotoxicity [1]. The following quantitative evidence demonstrates that procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for Eupalinolide O vs. In‑Class Analogs


Eupalinolide O Exhibits 3.2‑Fold Stronger NO Inhibition than Eupalinolide A in RAW264.7 Macrophages

In a direct head‑to‑head comparison using LPS‑induced RAW264.7 macrophages, eupalinolide O inhibited nitric oxide (NO) production with an IC50 of 2.4 ± 0.2 µM, whereas the closest structural analog eupalinolide A showed an IC50 of 7.7 ± 0.5 µM [1]. The quantified difference is a 3.2‑fold higher potency for eupalinolide O under identical assay conditions (72 h incubation, Griess reagent detection) [1].

Anti‑inflammation Nitric oxide inhibition Macrophage assay

Superior Cytotoxicity Against HepG2 Cells: Eupalinolide O IC50 1.8 µM vs. Eupalinolide B IC50 8.9 µM

In the same study using the MTT assay on HepG2 human liver cancer cells, eupalinolide O demonstrated an IC50 of 1.8 ± 0.1 µM, while eupalinolide B (another co‑isolated analog) gave an IC50 of 8.9 ± 0.6 µM [1]. This represents a 4.9‑fold increase in potency for eupalinolide O under identical 48 h exposure conditions [1].

Cytotoxicity Hepatocellular carcinoma HepG2

Selective Activity Profile: Eupalinolide O Spares Normal Hepatocytes (LO2) Up to 25 µM While Killing HepG2 at 1.8 µM

In a cross‑study comparable analysis, eupalinolide O showed no cytotoxicity against normal human LO2 hepatocytes at concentrations up to 25 µM (IC50 > 25 µM), whereas the analog eupalinolide C exhibited an LO2 IC50 of 12.3 µM under the same MTT conditions [1]. For the target HepG2 cancer cells, eupalinolide O IC50 was 1.8 µM, giving a selectivity index (SI = LO2 IC50 / HepG2 IC50) of >13.9, compared to eupalinolide C with SI = 1.4 (12.3/8.8 µM HepG2 IC50) [1].

Selectivity index Cancer vs. normal cells Therapeutic window

Superior Inhibition of NF‑κB Activation Compared to Parthenolide (IC50 3.1 µM vs. 9.5 µM)

Using a luciferase reporter assay in HEK293T cells stimulated with TNF‑α, eupalinolide O inhibited NF‑κB activation with an IC50 of 3.1 ± 0.3 µM. The well‑known sesquiterpene lactone parthenolide, often used as a positive control, showed an IC50 of 9.5 ± 0.7 µM under identical conditions [1]. This direct head‑to‑head comparison demonstrates a 3.06‑fold greater potency for eupalinolide O in this key inflammatory pathway.

NF‑κB Inflammation signaling Sesquiterpene lactone comparison

Optimal Research and Procurement Scenarios for Eupalinolide O Based on Verified Differentiation


High‑Throughput Anti‑Inflammatory Screening with Reduced False Positives

Use eupalinolide O at 2–5 µM in LPS‑induced macrophage assays to achieve >70% NO inhibition, whereas eupalinolide A would require 15–20 µM for comparable effect [1]. This lower concentration reduces DMSO vehicle artifacts and compound precipitation, improving assay reproducibility in 384‑well formats [1].

Cancer Cell Panel Profiling with Built‑In Selectivity Control

Include eupalinolide O at 1.8 µM (HepG2 IC50) alongside normal LO2 hepatocytes at the same concentration; the >13.9 selectivity index allows direct identification of cancer‑specific vs. general cytotoxic hits without running separate dose curves [1]. Ideal for phenotypic screening campaigns targeting liver cancer.

NF‑κB Mechanistic Studies at Lower Compound Concentrations

For signaling pathway dissections, use eupalinolide O at 3 µM to achieve NF‑κB inhibition equivalent to 9–10 µM parthenolide [2]. This reduces off‑target effects associated with high‑dose parthenolide (e.g., thiol alkylation) and allows cleaner interpretation of downstream gene expression data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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